molecular formula C28H26O4 B12538974 Dinaphthalen-2-yl octanedioate CAS No. 142348-37-6

Dinaphthalen-2-yl octanedioate

Cat. No.: B12538974
CAS No.: 142348-37-6
M. Wt: 426.5 g/mol
InChI Key: LUPKRQIDVUTERH-UHFFFAOYSA-N
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Description

Dinaphthalen-2-yl octanedioate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of two naphthalene rings attached to an octanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinaphthalen-2-yl octanedioate typically involves the esterification of octanedioic acid (also known as suberic acid) with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dinaphthalen-2-yl octanedioate can undergo various chemical reactions, including:

    Oxidation: The naphthalene rings can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The ester functional group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxygenated naphthalene derivatives.

    Reduction: Formation of dinaphthalen-2-yl octanediol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Dinaphthalen-2-yl octanedioate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of dinaphthalen-2-yl octanedioate involves its interaction with specific molecular targets and pathways. The naphthalene rings can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules, influencing their function. Additionally, the ester functional group can undergo hydrolysis to release the corresponding alcohols and acids, which may have distinct biological activities.

Comparison with Similar Compounds

Dinaphthalen-2-yl octanedioate can be compared with other similar compounds such as:

    Dinaphthalen-2-yl butanedioate: Similar structure but with a shorter aliphatic chain.

    Dinaphthalen-2-yl hexanedioate: Intermediate chain length between butanedioate and octanedioate.

    Dinaphthalen-2-yl decanedioate: Longer aliphatic chain, potentially affecting its physical and chemical properties.

Properties

CAS No.

142348-37-6

Molecular Formula

C28H26O4

Molecular Weight

426.5 g/mol

IUPAC Name

dinaphthalen-2-yl octanedioate

InChI

InChI=1S/C28H26O4/c29-27(31-25-17-15-21-9-5-7-11-23(21)19-25)13-3-1-2-4-14-28(30)32-26-18-16-22-10-6-8-12-24(22)20-26/h5-12,15-20H,1-4,13-14H2

InChI Key

LUPKRQIDVUTERH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCCCCC(=O)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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